2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is an organic compound that features a fluorophenyl group and a tetrahydrobenzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid, nitric acid, or halogens under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amine derivatives from the reduction of the acetamide group.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders like anxiety and depression.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors in the brain, thereby influencing neuronal signaling pathways. This modulation can result in anxiolytic or antidepressant effects, making it a candidate for the development of new psychiatric medications.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
- 2-(4-bromophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
- 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Uniqueness
The unique feature of 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross the blood-brain barrier. Additionally, the fluorine atom can enhance the compound’s binding affinity to its molecular targets, potentially leading to more potent therapeutic effects compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-11-7-5-10(6-8-11)9-14(19)17-15-12-3-1-2-4-13(12)18-20-15/h5-8H,1-4,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBLHYKPJZOHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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